molecular formula C16H24ClN3O2 B1481421 Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate CAS No. 2097960-08-0

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate

Cat. No.: B1481421
CAS No.: 2097960-08-0
M. Wt: 325.83 g/mol
InChI Key: YXHKGLLPWZRZFT-UHFFFAOYSA-N
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Description

“Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate” is a chemical compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, HPLC, LC-MS, UPLC, etc . Unfortunately, the specific molecular structure analysis for “this compound” is not provided in the searched resources.

Scientific Research Applications

Structural Analysis and Synthesis

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate belongs to a class of compounds that have been structurally characterized to understand their crystallographic properties. These compounds are linked through various bonding interactions, including hydrogen and halogen bonds, which involve carbonyl groups. Such studies highlight the isomorphous nature of chlorodiacetylene and iododiacetylene derivatives, demonstrating simultaneous hydrogen and halogen bonds on carbonyl groups (P. Baillargeon et al., 2017). Additionally, the synthesis and characterization of carbamate derivatives have been explored, showcasing an interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, further complemented by molecular electrostatic potential (MEP) surface calculations (U. Das et al., 2016).

Chemical Synthesis and Pharmaceutical Intermediates

The synthesis of this compound and related compounds has significant implications in pharmaceutical research. For instance, one-pot tandem palladium-catalysed aminations and intramolecular amidations of tert-butyl (2-chloropyridin-3-yl)carbamate with substituted primary anilines allow for the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. This process highlights an efficient route to synthesize compounds with potential biological activity, showcasing the utility of such chemical structures in drug development (Jeremy P. Scott, 2006). Moreover, the efficient and practical asymmetric synthesis of related compounds as intermediates for the synthesis of nociceptin antagonists demonstrates the relevance of these chemical structures in the development of novel therapeutic agents (H. Jona et al., 2009).

Mechanism of Action

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-10-12-5-4-8-20(11-12)13-6-7-18-14(17)9-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHKGLLPWZRZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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